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Introduction: 5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic

compound that serves as a versatile building block in medicinal chemistry. Its unique

arrangement of substituents—a nucleophilic methoxy group, an electron-withdrawing nitro

group, and a reactive bromine atom—provides multiple sites for chemical modification. This

makes it an invaluable intermediate for the synthesis of complex molecular scaffolds,

particularly for targeted therapies like kinase inhibitors. The pyridine core is a "privileged

scaffold," frequently found in FDA-approved drugs, as its nitrogen atom can act as a hydrogen

bond acceptor, crucial for binding to biological targets.[1] This document outlines the primary

applications of 5-Bromo-2-methoxy-3-nitropyridine, provides detailed synthetic protocols,

and presents representative data for compounds derived from similar pyridine-based scaffolds.

Key Chemical Transformations and Applications
The strategic placement of functional groups on the 5-Bromo-2-methoxy-3-nitropyridine ring

allows for a series of predictable and high-yield transformations. These reactions are

fundamental to its utility in constructing diverse libraries of bioactive molecules.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic

attack by the potent electron-withdrawing effect of the nitro group at the C3 position. This

facilitates the displacement of the bromine atom at C5 by various nucleophiles (e.g., amines,
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thiols), enabling the introduction of diverse side chains. This reaction is a cornerstone for

building structure-activity relationships (SAR).

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine,

yielding 3-amino-5-bromo-2-methoxypyridine. This transformation is critical as the resulting

amino group serves as a versatile synthetic handle for subsequent reactions, such as amide

bond formation or participation in further cross-coupling reactions.[1] This amine is often a

key pharmacophoric element for interacting with therapeutic targets.

Palladium-Catalyzed Cross-Coupling: The bromo substituent is an excellent handle for

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond

formation) and Buchwald-Hartwig (C-N bond formation) reactions. These powerful methods

allow for the linkage of the pyridine core to a wide array of aryl, heteroaryl, or alkyl groups,

significantly expanding molecular complexity.

These transformations make 5-Bromo-2-methoxy-3-nitropyridine a key precursor for

synthesizing inhibitors of various protein kinases, which are critical targets in oncology and

inflammatory diseases.[2][3]

Application in Kinase Inhibitor Synthesis
Derivatives of substituted pyridines are prominent in the development of kinase inhibitors.[2][4]

The pyridine scaffold can effectively mimic the adenine region of ATP, allowing it to bind within

the ATP-binding pocket of kinases. The amino group, often generated from the reduction of a

nitro precursor, typically forms one or more crucial hydrogen bonds with the "hinge region" of

the kinase, a key interaction for potent inhibition.[2]

The general strategy involves:

Utilizing the bromine at C5 for a cross-coupling reaction to introduce a moiety that targets the

solvent-exposed region of the kinase.

Reducing the nitro group at C3 to an amine.

Coupling this amine with another molecular fragment to build out the final inhibitor structure,

influencing potency and selectivity.[2]
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Quantitative Data: Representative Biological Activity
While specific data for compounds directly synthesized from 5-Bromo-2-methoxy-3-
nitropyridine is not extensively published, the following table summarizes the biological

activity of representative picolinamide and methoxypyridine derivatives, which share the core

structural features and target similar biological pathways. This data illustrates the potential

potency of molecules accessible from this class of building blocks.

Compound ID
Target/Cell
Line

Assay Type IC50 (µM) Reference

5q

HepG2

(Hepatocellular

Carcinoma)

Anti-proliferative

(MTT)
0.89 [5]

5q
HCT116 (Colon

Carcinoma)

Anti-proliferative

(MTT)
0.54 [5]

46
A549 (Lung

Carcinoma)
Anti-proliferative 0.26 [6]

46 c-Met Kinase Kinase Inhibition 0.0465 [6]

8j
A549 (Lung

Carcinoma)
Anti-proliferative 3.21 [7]

8l

HepG2

(Hepatocellular

Carcinoma)

Anti-proliferative 4.15 [7]

HS-173 PI3Kα Kinase Inhibition 0.0008 [8]

Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-
nitropyridine
This protocol describes the synthesis of the title compound from 5-bromo-2-chloro-3-

nitropyridine via nucleophilic substitution.[9]
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Materials:

5-Bromo-2-chloro-3-nitropyridine

Sodium methoxide (25% w/w solution in methanol)

Methanol

Ice water

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom

flask equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

To the stirred solution, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87

mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional 18 hours.

Concentrate the reaction mixture to approximately half its original volume using a rotary

evaporator.

Pour the concentrated mixture into ice water (~500 mL) to precipitate the product.

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to

yield 5-Bromo-2-methoxy-3-nitropyridine as a pale yellow solid (Typical yield: ~98%).

Protocol 2: Representative Reduction of the Nitro Group
This protocol describes a general method for the reduction of the 3-nitro group to a 3-amino

group, a common subsequent step in a synthetic sequence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b130787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

5-Bromo-2-methoxy-3-nitropyridine

Ethanol (or Methanol)

Ammonium formate (or H2 gas)

Palladium on carbon (10% Pd/C)

Celite

Round-bottom flask, condenser, magnetic stirrer

Procedure:

To a solution of 5-Bromo-2-methoxy-3-nitropyridine (10 mmol) in ethanol (50 mL), add

ammonium formate (50 mmol).

Carefully add 10% Pd/C (catalytic amount, ~5 mol%) to the mixture.

Fit the flask with a condenser and heat the mixture to reflux (typically 60-80 °C) for 2-4

hours. Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad

with ethanol.

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude

product, 3-amino-5-bromo-2-methoxypyridine.

The product can be purified further by column chromatography or recrystallization if

necessary.

Protocol 3: Representative Suzuki-Miyaura Cross-
Coupling
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This protocol provides a general workflow for a Suzuki coupling reaction at the C5-bromo

position to form a C-C bond.

Materials:

3-Amino-5-bromo-2-methoxypyridine (from Protocol 2)

Arylboronic acid (1.2 equivalents)

Pd(PPh3)4 or other suitable palladium catalyst

Sodium carbonate (or other base, 2.0 equivalents)

Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Schlenk flask, condenser, nitrogen/argon line

Procedure:

To a Schlenk flask, add 3-amino-5-bromo-2-methoxypyridine (5 mmol), the desired

arylboronic acid (6 mmol), and sodium carbonate (10 mmol).

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three

times.

Add the degassed solvent system (e.g., 20 mL Dioxane and 5 mL Water).

Add the palladium catalyst (e.g., Pd(PPh3)4, ~2-5 mol%) to the flask under a positive flow of

inert gas.

Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates

consumption of the starting material.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the desired

coupled product.

Visualizations
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Caption: Synthetic utility of 5-Bromo-2-methoxy-3-nitropyridine.
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Caption: General binding mode of a pyridine-based kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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